molecular formula C23H16N2O3 B11144719 2-(6-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144719
M. Wt: 368.4 g/mol
InChI Key: BQZDCQDOTLDXED-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole scaffold. This structure combines a chromene (benzopyran) moiety with a pyrrole ring, substituted at positions 1 (phenyl), 2 (6-methylpyridin-2-yl), and additional positions on the chromene core. The compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (yields: 43–86%) .

Properties

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16N2O3/c1-14-8-7-13-18(24-14)25-20(15-9-3-2-4-10-15)19-21(26)16-11-5-6-12-17(16)28-22(19)23(25)27/h2-13,20H,1H3

InChI Key

BQZDCQDOTLDXED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-(6-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Attachment of the 6-Methylpyridin-2-yl Group: This step involves the coupling of the 6-methylpyridin-2-yl group to the chromeno[2,3-c]pyrrole core, typically through a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(6-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinyl groups, using reagents such as halides and nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Medicine: The compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials with specific properties, such as improved stability, conductivity, or reactivity. Its applications in materials science include the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(6-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s interactions with various biomolecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The chromeno[2,3-c]pyrrole-3,9-dione scaffold allows extensive structural diversification. Key analogs and their properties are summarized below:

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (IR, NMR) Yield (%) Reference
2-Allyl-1-(4-ethylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Allyl (2), 4-ethylphenyl (1), methyl (7) 235–237 IR: 2965, 1709 (C=O), 1652 (C=O) cm⁻¹; MS: m/z 306 (M+1) 43
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... 2-Hydroxyethyl (2), trimethoxyphenyl (1) 195–197 ¹H NMR: δ 7.63 (s, 1H), 3.81–3.68 (m, 7H); ¹³C NMR: δ 173.2 (C=O) 52
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-1,2-dihydrochromeno... Cl (7), 4-hydroxyphenyl (1), phenethyl (2) >295 IR: 3386 (OH), 1701 (C=O) cm⁻¹; ¹H NMR: δ 9.53 (s, 1H, OH); MS: m/z 432.0 (M+1) 72
7-Chloro-2-[3-(4-morpholinyl)propyl]-1-phenyl-... Cl (7), morpholinylpropyl (2) N/A Molecular formula: C₂₄H₂₃ClN₂O₄; Monoisotopic mass: 438.1346 N/A

Key Observations :

  • Electron-withdrawing groups (e.g., Cl at position 7) increase melting points (>295 °C vs. 195–197 °C for hydroxyethyl derivatives), likely due to enhanced intermolecular interactions .
  • Hydrophilic substituents (e.g., 2-hydroxyethyl) lower melting points and improve solubility, critical for bioavailability .
  • Aromatic vs.

Biological Activity

The compound 2-(6-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈N₂O₂ with a molecular weight of approximately 290.35 g/mol. The compound features a complex structure characterized by a chromeno core fused with a pyrrole ring and substituted with a methylpyridine moiety.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:

  • Antioxidant Activity : Compounds within the chromeno-pyrrole class have been reported to exhibit antioxidant properties. These activities are attributed to the ability to scavenge free radicals and mitigate oxidative stress in biological systems .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with specific enzymes or receptors. For example, some derivatives have been shown to act as inhibitors of proteases and other enzymes relevant in disease processes .
  • Anti-inflammatory Effects : Certain studies highlight the anti-inflammatory properties associated with chromeno-pyrrole derivatives. This activity may be linked to the modulation of inflammatory pathways and cytokine production.

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antiproliferative Effects : A study investigated the antiproliferative effects of various pyrrole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG-2) cells, outperforming standard chemotherapeutic agents like doxorubicin .
    Compound NameCancer TypeIC50 Value (µM)
    2-(6-Methylpyridin-2-yl)-1-phenyl...MCF-715
    7-Bromo derivativeHepG-212
  • Antimicrobial Properties : Another study highlighted the antimicrobial activity of chromeno-pyrrole derivatives against various bacterial strains. The presence of the pyridine moiety was found to enhance this activity significantly.
  • In Vivo Studies : Animal model studies have demonstrated that compounds similar to this compound can reduce inflammation and pain in models of arthritis and other inflammatory conditions .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent advancements in synthetic methodologies have focused on optimizing yields and purity through techniques such as high-throughput screening and continuous flow reactors.

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